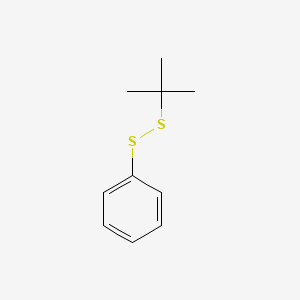
11-Fluoro-1-undecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Fluoro-1-undecanol is an organic compound with the molecular formula C11H23FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the terminal carbon of an undecanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-1-undecanol typically involves the fluorination of 1-undecanol. One common method is the reaction of 1-undecanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
11-Fluoro-1-undecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 11-fluoro-1-undecane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 11-Fluoro-1-undecanal or 11-fluoro-1-undecanone.
Reduction: 11-Fluoro-1-undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
11-Fluoro-1-undecanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-Fluoro-1-undecanol is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially leading to inhibitory effects on enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Undecanol: A non-fluorinated analog with similar chain length but lacking the fluorine atom.
11-Bromo-1-undecanol: A halogenated analog with a bromine atom instead of fluorine.
11-Chloro-1-undecanol: Another halogenated analog with a chlorine atom.
Uniqueness
11-Fluoro-1-undecanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s small size and high electronegativity can significantly alter the compound’s reactivity, stability, and biological activity compared to its non-fluorinated and other halogenated analogs.
Propriétés
Numéro CAS |
463-36-5 |
|---|---|
Formule moléculaire |
C11H23FO |
Poids moléculaire |
190.30 g/mol |
Nom IUPAC |
11-fluoroundecan-1-ol |
InChI |
InChI=1S/C11H23FO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 |
Clé InChI |
DWUQJEHGOSZXLO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCO)CCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




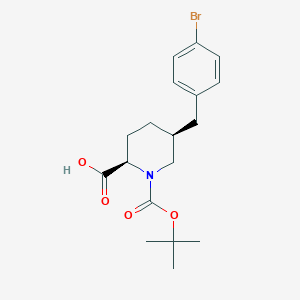
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
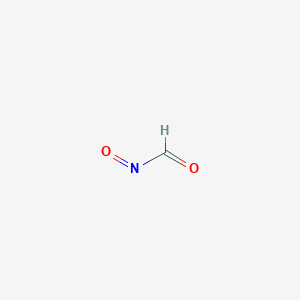

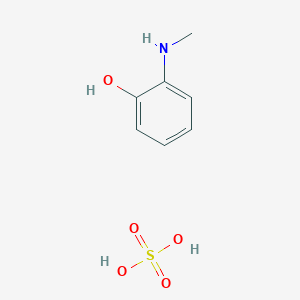

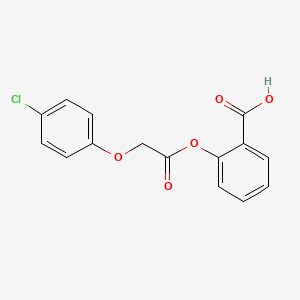
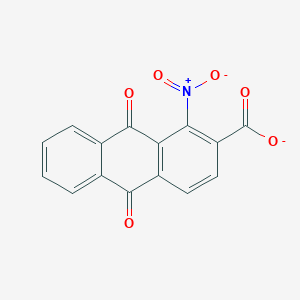
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
